molecular formula C22H30O4 B609486 15-Oxospiramilactone CAS No. 1053172-87-4

15-Oxospiramilactone

Cat. No.: B609486
CAS No.: 1053172-87-4
M. Wt: 358.478
InChI Key: RCPPZYXWUAJXMA-KGYWYPJXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NC043 involves multiple steps, starting from diterpenoid derivatives. The key step in the synthesis is the formation of a covalent bond with the Cys-516 residue of CARF (Collaborator of ARF). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of NC043 is still in the research and development phase. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: NC043 primarily undergoes substitution reactions, where it forms a covalent bond with the Cys-516 residue of CARF. This reaction is facilitated by the presence of a Michael acceptor in the NC043 molecule, which is susceptible to nucleophilic attack by the thiol group of cysteine .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of NC043 include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reaction conditions often involve moderate temperatures and the presence of catalysts to enhance the reaction rate .

Major Products Formed: The major product formed from the reaction of NC043 with CARF is a covalent complex that inhibits the Wnt/β-catenin signaling pathway. This inhibition leads to the downregulation of Wnt target genes and the suppression of cancer cell growth .

Scientific Research Applications

NC043 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the Wnt/β-catenin signaling pathway. In biology, it helps in understanding the role of this pathway in embryonic development and tissue homeostasis. In medicine, NC043 is being explored as a potential therapeutic agent for the treatment of cancers, especially colon cancer. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

NC043 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds directly to CARF, forming a covalent bond with the Cys-516 residue. This binding disrupts the interaction between CARF and Dishevelled (Dvl), a key component of the Wnt signaling pathway. As a result, the transcriptional activity of TCF/β-catenin is suppressed, leading to the downregulation of Wnt target genes and inhibition of cancer cell growth .

Comparison with Similar Compounds

NC043 is unique in its ability to form a covalent bond with CARF, which distinguishes it from other Wnt/β-catenin signaling inhibitors. Similar compounds include other diterpenoid derivatives that also inhibit the Wnt signaling pathway, such as 15-oxospiramilactone. NC043 is considered more potent due to its specific mechanism of action and higher efficacy in inhibiting cancer cell growth .

Properties

IUPAC Name

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYYWKVDXANEHM-WFIVFVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Oxospiramilactone
Reactant of Route 2
15-Oxospiramilactone
Reactant of Route 3
Reactant of Route 3
15-Oxospiramilactone
Reactant of Route 4
15-Oxospiramilactone
Reactant of Route 5
15-Oxospiramilactone
Reactant of Route 6
15-Oxospiramilactone

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